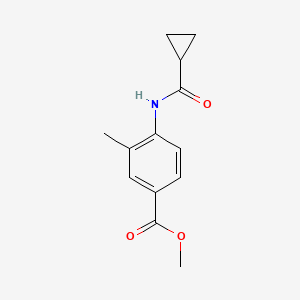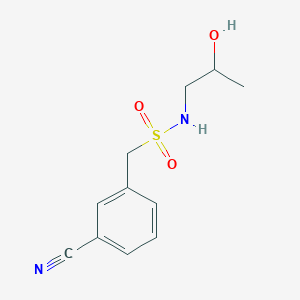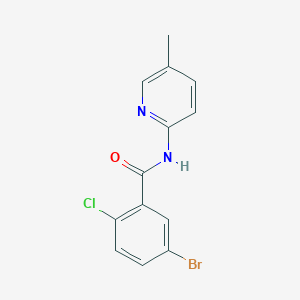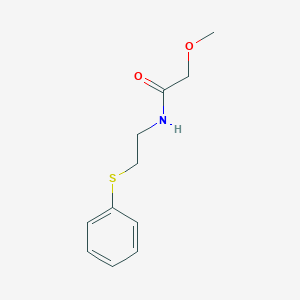
3\',5\'-cAMP Na Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate: is a derivative of adenosine triphosphate (ATP) and serves as a second messenger in various biological processes. It plays a crucial role in intracellular signal transduction, conveying the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate typically involves the enzymatic conversion of ATP to 3’,5’-cyclic Adenosine Monophosphate by adenylate cyclase. This enzyme is activated by various signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors .
Industrial Production Methods: Industrial production of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate often involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylate cyclase. The product is then purified through a series of chromatographic techniques to achieve the desired purity and concentration.
化学反応の分析
Types of Reactions: 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphodiesterases, converting it to adenosine monophosphate (AMP).
Oxidation and Reduction: Involves the transfer of electrons, although specific conditions and reagents vary.
Common Reagents and Conditions:
Phosphodiesterases: Enzymes that catalyze the hydrolysis of 3’,5’-cyclic Adenosine Monophosphate to AMP.
Oxidizing and Reducing Agents: Specific agents depend on the desired reaction pathway.
Major Products:
Adenosine Monophosphate (AMP): The primary product of hydrolysis.
Various Oxidized or Reduced Forms: Depending on the specific reaction conditions.
科学的研究の応用
3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study cyclic nucleotide signaling pathways.
Biology: Plays a crucial role in cellular signaling, regulating various physiological processes such as metabolism, gene expression, and cell proliferation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dysregulated cyclic nucleotide signaling, such as certain cancers and cardiovascular diseases.
作用機序
The mechanism of action of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate involves its role as a second messenger in intracellular signal transduction. It is synthesized from ATP by adenylate cyclase and activates protein kinase A (PKA) by binding to its regulatory subunits. This activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function. Additionally, 3’,5’-cyclic Adenosine Monophosphate can bind to and regulate the function of ion channels and other cyclic nucleotide-binding proteins .
類似化合物との比較
Adenosine Monophosphate (AMP): A direct product of 3’,5’-cyclic Adenosine Monophosphate hydrolysis.
Adenosine Triphosphate (ATP): The precursor molecule from which 3’,5’-cyclic Adenosine Monophosphate is synthesized.
8-Bromo-3’,5’-cyclic Adenosine Monophosphate Sodium Salt: A cell-permeable analog with greater resistance to phosphodiesterases.
Uniqueness: 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate is unique due to its specific role as a second messenger in various signaling pathways, particularly in the activation of protein kinase A and regulation of ion channels. Its ability to convey the effects of hormones that cannot pass through the plasma membrane distinguishes it from other similar compounds .
特性
分子式 |
C10H13N5NaO7P |
|---|---|
分子量 |
369.20 g/mol |
IUPAC名 |
sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate |
InChI |
InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1 |
InChIキー |
FKBJSPWBAQGFIV-UHFFFAOYSA-M |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)





![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)


![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

